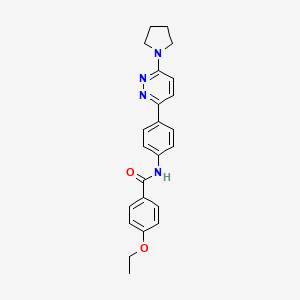

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-2-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTLFAWDPKRZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through nucleophilic substitution reactions involving pyrrolidine and appropriate leaving groups.

Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the benzamide moiety using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Pyrrolidine vs. Piperidine Substitution :

- The target compound’s pyrrolidine group (5-membered ring) offers conformational rigidity and moderate basicity, contrasting with G620-0710’s 4-methylpiperidine (6-membered ring), which may enhance binding pocket compatibility in certain targets .

- Piperidine’s larger size and increased flexibility could improve selectivity for kinases requiring bulkier substituents .

Ethoxy vs. Ethylphenyl may enhance membrane permeability but risks metabolic instability due to higher hydrophobicity .

Sulfonamide vs.

Heterocyclic Modifications :

- AP24534’s imidazo[1,2-b]pyridazine core and trifluoromethyl group enhance hydrophobic interactions and metabolic stability, contributing to its potency against resistant BCR-ABL mutants .

- The target compound’s simpler pyridazine-pyrrolidine architecture may offer synthetic advantages but could limit potency against complex targets like BCR-ABL .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~423.5) falls within the acceptable range for oral bioavailability, unlike AP24534 (~650), which may require formulation adjustments .

Biological Activity

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound classified as a substituted benzamide. Its unique structure includes an ethoxy group, a pyrrolidinyl moiety, and a pyridazinyl phenyl group, which suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structure and Properties

The compound's molecular formula is with a molecular weight of 390.4 g/mol. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds. This structural complexity is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.4 g/mol |

| Chemical Class | Substituted Benzamide |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis . It has shown promise in inhibiting the growth of this pathogen, which is critical given the global challenge posed by tuberculosis.

Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in disease pathways, especially those related to tuberculosis. The interactions facilitated by the pyrrolidinyl and pyridazinyl groups likely enhance its efficacy against biological macromolecules.

Case Studies and Research Findings

-

Anti-Tubercular Activity :

- The compound has been tested in vitro against various strains of Mycobacterium tuberculosis, demonstrating significant inhibitory effects.

- IC50 values (the concentration required to inhibit 50% of the target) were reported, indicating its potential as a therapeutic agent.

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., MCF7 for breast cancer). Results indicated selective cytotoxicity, which is promising for further development as an anticancer agent.

- Table 1 summarizes the findings from these studies.

| Cell Line | Compound Concentration (µM) | IC50 (µM) | Remarks |

|---|---|---|---|

| MCF7 | Varying concentrations | [Value] | Selective cytotoxicity observed |

| A549 | Varying concentrations | [Value] | Moderate activity against lung cancer |

- Molecular Docking Studies :

- Docking simulations revealed that this compound binds effectively to targets involved in inflammatory responses and cell proliferation.

- These findings support its potential role in treating inflammatory diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.